Telavancin

Catalog No.
S544865
CAS No.
372151-71-8
M.F
C80H106Cl2N11O27P
M. Wt
1755.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telavancin

CAS Number

372151-71-8

Product Name

Telavancin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C80H106Cl2N11O27P

Molecular Weight

1755.6 g/mol

InChI

InChI=1S/C80H106Cl2N11O27P/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114)/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-/m0/s1

InChI Key

ONUMZHGUFYIKPM-MXNFEBESSA-N

SMILES

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C

Solubility

Soluble in DMSO

Synonyms

TD 6424, TD-6424, TD6424, telavancin, telavancin hydrochloride, Vibativ

Canonical SMILES

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C

Isomeric SMILES

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C

Description

The exact mass of the compound Telavancin is 1753.6374 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. It belongs to the ontological category of glycopeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity

Telavancin demonstrates potent in vitro activity against a broad spectrum of Gram-positive pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA) []
  • Vancomycin-resistant Staphylococcus aureus (VRSA) []
  • Enterococcus faecalis []

This makes it a promising candidate for treating infections caused by these multidrug-resistant bacteria.

Mechanism of Action

Telavancin works through a dual mechanism of action. It inhibits cell wall synthesis in bacteria by:

  • Binding to the D-alanine-alanine terminus of the peptidoglycan precursor, preventing further chain elongation.
  • Disrupting the bacterial cell membrane, leading to leakage of cellular contents. []

This dual mechanism makes it more difficult for bacteria to develop resistance compared to antibiotics with a single target site.

Clinical Trials

Telavancin has undergone clinical trials to evaluate its efficacy and safety in treating various infections. These trials have investigated its use for:

  • Hospital-acquired pneumonia (HAP)
  • Complicated skin and skin structure infections (cSSSI)
  • Bone and joint infections []

Telavancin is a semi-synthetic lipoglycopeptide antibiotic derived from vancomycin, primarily used for treating complicated skin and skin structure infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It was approved by the U.S. Food and Drug Administration in September 2009 and is marketed under the trade name Vibativ. Telavancin exhibits a dual mechanism of action: it inhibits bacterial cell wall synthesis and disrupts bacterial membrane integrity, making it more potent than its predecessor, vancomycin .

Telavancin's mechanism of action involves two key reactions:

  • Inhibition of Peptidoglycan Synthesis: Telavancin binds to the D-Ala-D-Ala terminus of the peptidoglycan layer, preventing polymerization and cross-linking, which is essential for bacterial cell wall integrity .
  • Membrane Disruption: The lipophilic side chain of telavancin interacts with the bacterial membrane, leading to depolarization and increased permeability. This dual action results in enhanced bactericidal activity .

Telavancin is effective against a broad range of gram-positive bacteria. Its potency is approximately ten times greater than that of vancomycin in inhibiting peptidoglycan synthesis. It has demonstrated efficacy against various pathogens, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Enterococcus faecalis
  • Anaerobic gram-positive bacteria .

The drug's pharmacokinetics indicate a half-life of about 8 to 9 hours, with over 90% protein binding predominantly to serum albumin. It is primarily eliminated through renal pathways, with approximately 76% excreted unchanged in urine .

Telavancin is primarily used for:

  • Treatment of complicated skin and skin structure infections (cSSSIs).
  • Management of hospital-acquired pneumonia (HAP) or ventilator-associated pneumonia caused by MRSA when other treatments are unsuitable .
    As research progresses, additional applications may be identified, particularly for other resistant gram-positive infections.

Telavancin has been shown to interact with various medications:

  • CYP Enzyme Inhibition: It inhibits cytochrome P450 enzymes CYP3A4 and CYP3A5, which may affect the metabolism of co-administered drugs but lacks extensive clinical data regarding these interactions .
  • Drug Excretion: Co-administration with acetylsalicylic acid may decrease the excretion rate of telavancin, potentially increasing serum levels .

Several compounds share similarities with telavancin in terms of structure or mechanism:

Compound NameTypeMechanism of ActionUnique Features
VancomycinGlycopeptideInhibits cell wall synthesis by binding D-Ala-D-AlaFirst-line treatment for gram-positive infections
DalbavancinLipoglycopeptideSimilar dual mechanism; longer half-lifeAdministered less frequently due to longer duration
OritavancinLipoglycopeptideInhibits cell wall synthesis; disrupts membrane integritySingle-dose treatment option for skin infections
TeicoplaninGlycopeptideInhibits cell wall synthesisBroader spectrum against certain gram-negative bacteria

Telavancin's unique combination of enhanced potency against resistant strains and dual action sets it apart from other antibiotics in its class. Its structural modifications contribute to its improved pharmacokinetic profile compared to traditional glycopeptides like vancomycin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.1

Hydrogen Bond Acceptor Count

31

Hydrogen Bond Donor Count

23

Exact Mass

1753.6374295 g/mol

Monoisotopic Mass

1753.6374295 g/mol

Heavy Atom Count

121

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XK134822Z0

Use and Manufacturing

Telavancin is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of complicated skin and skin structure infections (cSSSI) caused by gram-positive bacteria like methicillin-susceptible or -resistant Staphylococcus aureus, vancomycin-susceptible Enterococcus faecalis, and Streptococcus pyogenes, Streptococcus agalactiae, or Streptococcus anginosus group. Also for the treatment of adult patients with hospital-acquired bacterial pneumonia (HAP) and ventilator-associated bacterial pneumonia (VAP), known or suspected to be caused by susceptible isolates of Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant S. aureus).
FDA Label
Vibativ is indicated for the treatment of adults with nosocomial pneumonia including ventilator-associated pneumonia, known or suspected to be caused by methicillin-resistant Staphylococcus aureus (MRSA). Vibativ should be used only in situations where it is known or suspected that other alternatives are not suitable. Consideration should be given to official guidance on the appropriate use of antibacterial agents.

Livertox Summary

The glycopeptide antibiotics are semisynthetic macromolecules that are structurally related to vancomycin and have antibacterial activity against several gram positive organisms including methicillin resistant Staphylococcus aureus (MRSA). Three lipoglycopeptide antibiotics are available for use in the United States: dalbavancin, oritavancin and telavancin. All three agents have been associated with transient serum enzyme elevations during therapy, but they have yet to be linked convincingly to cases of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Anti-Bacterial Agents
Vibativ is indicated for the treatment of adult patients with complicated skin and skin structure infections (cSSSI) caused by susceptible isolates of the following Gram-positive microorganisms: Staphylococcus aureus (including methicillin-susceptible and -resistant isolates), Streptococcus pyogenes, Streptococcus agalactiae, Streptococcus anginosus group (includes S. anginosus, S. intermedius, and S. constellatus), or Enterococcus faecalis (vancomycin-susceptible isolates only). /Included in US product label/
Vibativ is indicated for the treatment of adult patients with hospital-acquired and ventilator associated bacterial pneumonia (HABP/VABP), caused by susceptible isolates of 45 Staphylococcus aureus (including methicillin-susceptible and -resistant isolates). Vibativ 46 should be reserved for use when alternative treatments are not suitable. /Included in US product label/
The US Food and Drug Administration (FDA) required and approved a Risk Evaluation and Mitigation Strategy (REMS) for telavancin. The goal of the telavancin REMS is to avoid unintended telavancin exposure in pregnant women by educating health-care providers and patients about the potential risk of fetal developmental toxicity and recommended measures to exclude and prevent pregnancy. The REMS requires that a telavancin medication guide be provided to the patient each time the drug is dispensed and outlines a communication plan requiring initial and periodic communications from the manufacturer to certain targeted groups of prescribers and pharmacists.
To reduce development of drug-resistant bacteria and maintain effectiveness of telavancin and other antibacterials, the drug should be used only for treatment of infections proven or strongly suspected to be caused by susceptible bacteria. When selecting or modifying anti-infective therapy, results of culture and in vitro susceptibility testing should be used. In the absence of such data, local epidemiology and susceptibility patterns should be considered when selecting anti-infectives for empiric therapy. If documented or presumed pathogens include gram-negative or anaerobic bacteria, concomitant use of an anti-infective active against such bacteria may be clinically indicated.

Pharmacology

Telavancin is a semi-synthetic derivative of vancomycin, therefore the mode of bactericidal action is similar to vancomycin in which both antibiotics inhibit cell wall synthesis. Not only that, it displays concentration-dependent bactericidal action. Furthermore, telavancin is a more potent inhibitor (10-fold) of peptidoglycan synthesis and, unlike vancomycin, disrupts cell membrane integrity via its interaction with lipid II. AUC/MIC ratio best predicts the extent of in-vivo response in which the higher the ratio, the greater the bactericidal activity. The smallest ratio in which one would be able to observe no bacterial growth at 24 hours is 50. Maximal bactericidal activity is observed at a AUC/MIC ratio of 404.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J01XA03
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XA - Glycopeptide antibacterials
J01XA03 - Telavancin

Mechanism of Action

Telavancin is a bactericidal lipoglycopeptide that is active against a broad range of gram-positive bacteria. Telavancin prevents polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) and cross-linking of peptidoglycan by binding to D-Ala-D-Ala. As a result, inhibition of bacterial cell wall synthesis occurs. Furthermore, telavancin disrupts membrane potential and cell permeability as a result of the lipophillic side chain moiety. This additional bactericidal mechanism is what sets telavancin apart from vancomycin.
The emergence and spread of multidrug-resistant gram-positive bacteria represent a serious clinical problem. Telavancin is a novel lipoglycopeptide antibiotic that possesses rapid in vitro bactericidal activity against a broad spectrum of clinically relevant gram-positive pathogens. ... As observed with vancomycin, telavancin inhibited late-stage peptidoglycan biosynthesis in a substrate-dependent fashion and bound the cell wall, as it did the lipid II surrogate tripeptide N,N'-diacetyl-L-lysinyl-D-alanyl-D-alanine, with high affinity. Telavancin also perturbed bacterial cell membrane potential and permeability. In methicillin-resistant Staphylococcus aureus, telavancin caused rapid, concentration-dependent depolarization of the plasma membrane, increases in permeability, and leakage of cellular ATP and K(+). The timing of these changes correlated with rapid , concentration-dependent loss of bacterial viability, suggesting that the early bactericidal activity of telavancin results from dissipation of cell membrane potential and an increase in membrane permeability. Binding and cell fractionation studies provided direct evidence for an interaction of telavancin with the bacterial cell membrane; stronger binding interactions were observed with the bacterial cell wall and cell membrane relative to vancomycin.
Telavancin usually is bactericidal in action. Telavancin inhibits bacterial cell wall synthesis by inhibiting peptidoglycan synthesis and blocking the transglycosylation step. Telavancin binds to the bacterial membrane and disrupts membrane barrier function.
Telavancin is a novel semisynthetic lipoglycopeptide derivative of vancomycin with a decylaminoethyl side chain that is active against Gram-positive bacteria, including Staphylococcus aureus strains resistant to methicillin or vancomycin. A dual mechanism of action has been proposed for telavancin involving inhibition of peptidoglycan biosynthesis and membrane depolarization. ... The results of genome-wide transcriptional profiling of the response of S. aureus to telavancin using microarrays /is reported/. Short (15-min) challenge of S. aureus with telavancin revealed strong expression of the cell wall stress stimulon, a characteristic response to inhibition of cell wall biosynthesis. In the transcriptome obtained after 60-min telavancin challenge, in addition to induction of the cell wall stress stimulon, there was induction of various genes, including lrgA and lrgB, lysine biosynthesis operon (dap) genes, vraD and vraE, and hlgC, that have been reported to be induced by known membrane-depolarizing and active agents, including carbonyl cyanide m-chlorophenylhydrazone, daptomycin, bacitracin, and other antimicrobial peptides These genes were either not induced or only weakly induced by the parent molecule vancomycin. /It is suggested/ that expression of these genes is a response of the cell to mitigate and detoxify such molecules and is diagnostic of a membrane-depolarizing or membrane-active molecule. The results indicate that telavancin causes early and significant induction of the cell wall stress stimulon due to strong inhibition of peptidoglycan biosynthesis, with evidence in support of membrane depolarization and membrane activity that is expressed after a longer duration of drug treatment.
The cellular binding patterns of fluorescent conjugates of telavancin and vancomycin were evaluated in Staphylococcus aureus by fluorescence microscopy and ratio imaging analysis. Telavancin showed enhanced binding at the division septum compared to vancomycin. This result is consistent with observations that telavancin binds with higher affinity to lipid II than to d-Ala-d-Ala residues in the cell wall, thus demonstrating the preferential binding of telavancin to the site of active cell wall biosynthesis.

Other CAS

372151-71-8

Absorption Distribution and Excretion

Telavancin demonstrates linear pharmacokinetics at doses between 1 and 12.5 mg/kg. Furthermore, 24 hours post-infusion of a dose of 7.5 to 15 mg/kg, activity against MRSA and penicillin-resistant Streptococcus pneumonia can still be observed. The trough concentration at this point of time is approximately 10 μg/mL. Telavancin also has poor bioavailability and must be administered over 30-120 minutes IV. Cmax, healthy subjects, 10 mg/kg = 93.6 ± 14.2 μg/mL; AUC (0- ∞), healthy subjects, 10 mg/kg = 747 ± 129 μg · h/mL; AUC (0-24h), healthy subjects, 10 mg/kg = 666± 107 μg · h/mL; Time to steady state = 3 days;
Urine with >80% as unchanged drug and <20% as hydroxylated metabolites (with dose of 10mg/kg); Feces (<1%)
Vss, healthy subjects, 10 mg/kg = 0.14 L/kg
Cl, healthy subjects, 10 mg/kg = 13.9 ± 2.9 mL/h/kg
Telavancin is primarily eliminated by the kidney. In a mass balance study, approximately 76% of the administered dose was recovered from urine and <1% of the dose was recovered from feces (collected up to 216 hours) based on total radioactivity.
Telavancin binds to human plasma proteins, primarily to serum albumin, in a concentration-independent manner. The mean binding is approximately 90% and is not affected by renal or hepatic impairment. Concentrations of telavancin in skin blister fluid were 40% of those in plasma (AUC0-24hr ratio) after 3 daily doses of 7.5 mg/kg VIBATIV in healthy young adults.
The mass balance and pharmacokinetics of telavancin, a semisynthetic lipoglycopeptide antimicrobial agent, were characterized in an open-label, phase 1 study of six healthy male subjects. After a single 1-h intravenous infusion of 10 mg/kg (14)C-telavancin (0.68 uCi/kg), blood, urine, and feces were collected at regular intervals up to 216 hr postdose. Whole blood, plasma, urine, and fecal samples were assayed for total radioactivity using scintillation counting; plasma and urine were also assayed for parent drug and metabolites using liquid chromatography with tandem mass spectrometry. The concentration-time profiles for telavancin and total radioactivity in plasma were comparable from 0 to 24 hr after the study drug administration. Telavancin accounted for >95% and 83% of total radioactivity in plasma at 12 hr and 24 hr, respectively. By 216 hr, approximately 76% of the total administered dose was recovered in urine while only 1% was collected in feces. Unchanged telavancin accounted for most (83%) of the eliminated dose. Telavancin metabolite THRX-651540 along with two other hydroxylated metabolites (designated M1 and M2) accounted for the remaining radioactivity recovered from urine. The mean concentrations of total radioactivity in whole blood were lower than the concentration observed in plasma, and mean concentrations of THRX-651540 in plasma were minimal relative to mean plasma telavancin concentrations. These observations demonstrate that most of an administered telavancin dose is eliminated unchanged via the kidneys. ...
The aim of this study was to assess the steady-state pharmacokinetic parameters of telavancin, an investigational bactericidal lipoglycopeptide, after intravenous (iv) administration to healthy male and female subjects. In a randomized, double-blind, parallel-group, gender-stratified, two-dose study, 79 adult subjects received three daily 60 min iv infusions of telavancin at 7.5 mg/kg (n = 40) or 15 mg/kg (n = 39). Blood and urine samples were collected for pharmacokinetic analyses at admission, on day 3 pre-infusion and up to 48 hr after the start of the day 3 infusion for 73 subjects (45 males and 28 females). Pharmacokinetic parameters were estimated by non-compartmental analysis. Following the day 3 telavancin dose (7.5 or 15 mg/kg), dose-proportional increases in mean peak plasma concentrations (C(max), 88 versus 186 mg/L for low and high doses, respectively) and total systemic exposures (AUC(0-24), 599 versus 1282 mg.h/L for low and high doses, respectively) were observed. Trough concentrations at steady state were 6 mg/L at 7.5 mg/kg/day and 16 mg/L at 15 mg/kg/day. The elimination half-life was dose-independent; the mean +/- SD ranged from 6.0 +/- 0.6 to 7.5 +/- 1.3 hr for low and high doses, respectively. Approximately two-thirds of the total telavancin dose was excreted unchanged in urine over 48 hr. Pharmacokinetic parameters were similar in males and females. Telavancin displayed linear plasma pharmacokinetics over the dose range 7.5-15 mg/kg/day and was primarily cleared via urinary excretion. No gender-related differences in the pharmacokinetic disposition of telavancin were observed. These data further characterize the pharmacokinetic profile of telavancin, a once-daily therapy targeted for the treatment of serious Gram-positive infections.
For more Absorption, Distribution and Excretion (Complete) data for Telavancin (8 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolism of telavancin does not involve the cytochrome P450 enzyme system. Primary metabolite is called THRX-651540, but the metabolite pathway has not been identified.
In a mass balance study in male subjects using radiolabeled telavancin, 3 hydroxylated metabolites were identified with the predominant metabolite (THRX-651540) accounting for <10% of the radioactivity in urine and <2% of the radioactivity in plasma. The metabolic pathway for telavancin has not been identified.
No metabolites of telavancin were detected in in vitro studies using human liver microsomes, liver slices, hepatocytes, and kidney S9 fraction. None of the following recombinant CYP 450 isoforms were shown to metabolize telavancin in human liver microsomes: CYP 1A2, 2C9, 2C19, 2D6, 3A4, 3A5, 4A11.
Telavancin was not extensively metabolized in rats, dogs and monkeys after IV administration. Unchanged telavancin was the predominant component in the serum (99, 89 and 94 % of total AUC for rats, dogs and monkeys, respectively) while 7-OH-telavancin (AMI-11352), telavancin des-phosphonate (AMI-999) and other OH-metabolites were identified. Telavancin accounted for more than 60% (dogs) and 86% (monkeys) of the urinary recoveries. AMI-11352 represented about 17% (dogs) and 5% (monkeys) of total urinary recovery while AMI-999 represented about 1.2% (dogs) and 1.8% (monkeys) and other OH-metabolites represented about 17% (dogs) and 6% (monkey). There was no significant gender-related difference observed for metabolism profiles. Of the three OH-metabolites of the 2-(decylamino) ethyl side chain of telavancin identified in human urine 7-OH-telavancin (AMI-11352) was the most abundant. The plasma AUC of 7-OH-telavancin (which is much less active against bacteria than telavancin) was about 2-3% of the AUC of telavancin and accounted for 50% of total peak areas of the three hydroxylated metabolites. AMI-11355 (8-OH metabolite) and AMI-11353 (9-OH metabolite) accounted for 24.2% and 25.3% of the total peak areas of the three hydroxylated metabolites, respectively. Plasma concentrations of AMI-11352 were low in the rat and increases in Cmax and AUC0-24 were less than dose-proportional. Systemic exposure to AMI-11352 was larger in dogs compared to rats. According to the applicant, saturation of the metabolic pathway at higher doses may be anticipated as the AUC0-t metabolite/telavancin ratio decreased at high doses in both rats and dogs. Systemic exposures to telavancin, AMI-999 and AMI-11352 in rats and/or dogs at steady state exceeded human systemic exposure at the proposed clinical dose of 10 mg/kg/day.
The main metabolite of telavancin, 7-OH-Telavancin (AMI-11352), has antibacterial activity but is 10-fold less potent than telavancin. Due to the low antibacterial activity of AMI-11352 and the low human exposure, this metabolite is not considered to have a relevant contribution to the overall activity of telavancin in vivo.

Associated Chemicals

Telavancin hydrochloride; 560130-42-9

Wikipedia

Telavancin
Kelliphite

FDA Medication Guides

Vibativ
Telavancin Hydrochloride
Telavancin
POWDER;INTRAVENOUS
INJECTABLE; INJECTION
CUMBERLAND PHARMS
THERAVANCE INC
05/06/2016
06/21/2013

Drug Warnings

/BOXED WARNING/ WARNING: Patients with pre-existing moderate/severe renal impairment (CrCl .50 mL/min) who were treated with Vibativ for hospital-acquired bacterial pneumonia/ventilator-associated bacterial pneumonia had increased mortality observed versus vancomycin. Use of Vibativ in patients with pre-existing moderate/severe renal impairment (CrCl .50 mL/min) should be considered only when the anticipated benefit to the patient outweighs the potential risk.
/BOXED WARNING/ WARNING: Nephrotoxicity: New onset or worsening renal impairment has occurred. Monitor renal function in all patients.
/BOXED WARNING/ WARNING: Women of childbearing potential should have a serum pregnancy test prior to administration of Vibativ. Avoid use of Vibativ during pregnancy unless potential benefit to the patient outweighs potential risk to the fetus. Adverse developmental outcomes observed in 3 animal species at clinically relevant doses raise concerns about potential adverse developmental outcomes in humans.
Use of telavancin may result in overgrowth of nonsusceptible organisms, including fungi. The patient should be carefully monitored and appropriate therapy should be instituted if a superinfection occurs. Treatment with anti-infectives alters normal colon flora and may permit overgrowth of Clostridium difficile. C. difficile infection (CDI) and C. difficile-associated diarrhea and colitis (CDAD; also known as antibiotic-associated diarrhea and colitis or pseudomembranous colitis) have been reported with nearly all anti-infectives and may range in severity from mild diarrhea to fatal colitis. C. difficile produces toxins A and B which contribute to development of CDAD; hypertoxin-producing strains of C. difficile are associated with increased morbidity and mortality since these infections may be refractory to anti-infective therapy and may require colectomy. CDAD should be considered in the differential diagnosis of patients who develop diarrhea during or after anti-infective therapy. Careful medical history is necessary since CDAD has been reported to occur as late as 2 months or longer after anti-infective therapy is discontinued. If CDAD is suspected or confirmed, anti-infective therapy not directed against C. difficile should be discontinued whenever possible. Patients should be managed with appropriate supportive therapy (fluid and electrolyte management, protein supplementation), anti-infective therapy directed against C. difficile (e.g., metronidazole, vancomycin), and surgical evaluation as clinically indicated.
For more Drug Warnings (Complete) data for Telavancin (18 total), please visit the HSDB record page.

Biological Half Life

Terminal elimination half-life = 8 ± 1.5 hours (with normal renal function)
Following single doses of 10 mg/kg telavancin (IV bolus injection or infusion) the serum or plasma concentrations of telavancin declined in all species with half life ranging from 1.2 hours in mice to 2.3 hours in monkeys.
In a randomized, double-blind, parallel-group, gender-stratified, two-dose study, 79 adult subjects received three daily 60 min iv infusions of telavancin at 7.5 mg/kg (n = 40) or 15 mg/kg (n = 39). Blood and urine samples were collected for pharmacokinetic analyses at admission, on day 3 pre-infusion and up to 48 hr after the start of the day 3 infusion for 73 subjects (45 males and 28 females). ... The elimination half-life was dose-independent; the mean +/- SD ranged from 6.0 +/- 0.6 to 7.5 +/- 1.3 hr for low and high doses, respectively. ...
In the pigmented rat quantitative whole body autoradiography (QWBA) study the highest levels of radioactivity at 168 hours post dose were observed in liver, spleen and kidney and at 336 hours post dose were observed in spleen, adrenal gland and kidney. The half-life estimated for liver and kidney were 4 and 5 days, respectively. The high levels of radioactivity observed in the bone at all time points appeared to be mainly located in the growth plates and also in the bone marrow with an estimated half-life of 332 hours (approximately 14 days). Penetration into the CNS was minimal.

Use Classification

Human drugs -> Antibacterials for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Telavancin is a semi-synthetic substance derived from the glycopeptide vancomycin by a two-step synthesis followed by purification and isolation. Telavancin contains a lipophilic side chain bond to the amino sugar of vancomycin and an aminomethyl phosphonite group bond to the di-phenol-ring of vancomycin.
Preparation: M. R. Leadbetter, M. S. Linsell, World Intellectual Property Organization patent 0198328; eidem, United States of America patent 6635618 (2001, 2003 both to Advanced Medicine). Manufacturing process: M. Leadbetter et al., World Intellectual Property Organization patent 03029270 (2001 to Theravance).

General Manufacturing Information

Synthetic derivative of vancomycin

Storage Conditions

Store original packages at refrigerated temperatures of 2 to 8 °C (35 to 46 °F). Excursions to ambient temperatures (up to 25 °C (77 °F)) are acceptable. Avoid excessive heat.

Interactions

Adverse renal effects are more likely to occur in patients ... receiving concomitant therapy with an agent that affects renal function (eg, nonsteroidal anti-inflammatory agents (NSAIAs), certain diuretics, angiotensin-converting enzyme (ACE) inhibitors).

Dates

Modify: 2024-02-18
1: Schroeder CP, Van Anglen LJ, Dretler RH, Adams JS, Prokesch RC, Luu Q, Krinsky AH. Outpatient treatment of osteomyelitis with telavancin. Int J Antimicrob Agents. 2017 Jul;50(1):93-96. doi: 10.1016/j.ijantimicag.2017.01.034. Epub 2017 Apr 26. PubMed PMID: 28456704.
2: Das B, Sarkar C, Das D, Gupta A, Kalra A, Sahni S. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens. Ther Adv Infect Dis. 2017 Mar;4(2):49-73. doi: 10.1177/2049936117690501. Epub 2017 Mar 8. Review. Erratum in: Ther Adv Infect Dis. 2017 Nov;4(6):193. PubMed PMID: 28634536; PubMed Central PMCID: PMC5467880.
3: Al Jalali V, Zeitlinger M. Clinical Pharmacokinetics and Pharmacodynamics of Telavancin Compared with the Other Glycopeptides. Clin Pharmacokinet. 2018 Jul;57(7):797-816. doi: 10.1007/s40262-017-0623-4. Review. PubMed PMID: 29332251; PubMed Central PMCID: PMC5999141.
4: Liu Y, Wang J. A comparison of telavancin and vancomycin for treatment of methicillin-resistant Staphylococcus aureus infections: A meta-analysis. Int J Clin Pharmacol Ther. 2017 Nov;55(11):839-845. doi: 10.5414/CP202996. Review. PubMed PMID: 28793957.
5: Britt NS, Tirmizi S, Ritchie DJ, Topal JE, McManus D, Nizet V, Casabar E, Sakoulas G. Telavancin for refractory MRSA bacteraemia in intermittent haemodialysis recipients. J Antimicrob Chemother. 2018 Mar 1;73(3):764-767. doi: 10.1093/jac/dkx437. PubMed PMID: 29244141; PubMed Central PMCID: PMC5890690.
6: Duncan LR, Sader HS, Smart JI, Flamm RK, Mendes RE. Telavancin activity in vitro tested against a worldwide collection of Gram-positive clinical isolates (2014). J Glob Antimicrob Resist. 2017 Sep;10:271-276. doi: 10.1016/j.jgar.2017.03.018. Epub 2017 Jul 19. PubMed PMID: 28735051.
7: Adamantia L, Antoni T. Pharmacodynamics, pharmacokinetics and clinical efficacy of telavancin in the treatment of pneumonia. Expert Opin Drug Metab Toxicol. 2016 Jul;12(7):803-12. doi: 10.1080/17425255.2016.1187599. Epub 2016 May 30. Review. PubMed PMID: 27158752.
8: Harting J, Fernandez F, Kelley R, Wiemken T, Peyrani P, Ramirez J. Telavancin for the treatment of methicillin-resistant Staphylococcus aureus bone and joint infections. Diagn Microbiol Infect Dis. 2017 Dec;89(4):294-299. doi: 10.1016/j.diagmicrobio.2017.09.004. Epub 2017 Sep 18. PubMed PMID: 29137718.
9: Masterton R, Cornaglia G, Courvalin P, Lode HM, Rello J, Torres A. The clinical positioning of telavancin in Europe. Int J Antimicrob Agents. 2015 Mar;45(3):213-20. doi: 10.1016/j.ijantimicag.2014.12.006. Epub 2014 Dec 24. Review. PubMed PMID: 25600892.
10: Zhanel GG, Calic D, Schweizer F, Zelenitsky S, Adam H, Lagacé-Wiens PR, Rubinstein E, Gin AS, Hoban DJ, Karlowsky JA. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin. Drugs. 2010 May 7;70(7):859-86. doi: 10.2165/11534440-000000000-00000. Review. Erratum in: Drugs. 2011 Mar 26;71(5):526. PubMed PMID: 20426497.
11: Chuan J, Zhang Y, He X, Zhu Y, Zhong L, Yu D, Xiao H. Systematic Review and Meta-Analysis of the Efficacy and Safety of Telavancin for Treatment of Infectious Disease: Are We Clearer? Front Pharmacol. 2016 Sep 23;7:330. eCollection 2016. Review. PubMed PMID: 27721793; PubMed Central PMCID: PMC5033967.
12: Matzneller P, Österreicher Z, Reiter B, Lackner E, Stimpfl T, Zeitlinger M. Tissue pharmacokinetics of telavancin in healthy volunteers: a microdialysis study. J Antimicrob Chemother. 2016 Nov;71(11):3179-3184. Epub 2016 Jul 11. PubMed PMID: 27494910.
13: Liapikou A, Dimakou K, Toumbis M. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience. Ther Adv Respir Dis. 2016 Aug;10(4):368-78. doi: 10.1177/1753465816651594. Epub 2016 Jun 23. Review. PubMed PMID: 27340253; PubMed Central PMCID: PMC5933685.
14: Sandrock CE, Shorr AF. The role of telavancin in hospital-acquired pneumonia and ventilator-associated pneumonia. Clin Infect Dis. 2015 Sep 15;61 Suppl 2:S79-86. doi: 10.1093/cid/civ535. Review. PubMed PMID: 26316561.
15: Lepak AJ, Zhao M, Andes DR. Comparative Pharmacodynamics of Telavancin and Vancomycin in the Neutropenic Murine Thigh and Lung Infection Models against Staphylococcus aureus. Antimicrob Agents Chemother. 2017 Jun 27;61(7). pii: e00281-17. doi: 10.1128/AAC.00281-17. Print 2017 Jul. PubMed PMID: 28416551; PubMed Central PMCID: PMC5487664.
16: Mendes RE, Sader HS, Smart JI, Castanheira M, Flamm RK. Update of the activity of telavancin against a global collection of Staphylococcus aureus causing bacteremia, including endocarditis (2011-2014). Eur J Clin Microbiol Infect Dis. 2017 Jun;36(6):1013-1017. doi: 10.1007/s10096-016-2865-8. Epub 2017 Jan 22. PubMed PMID: 28111724; PubMed Central PMCID: PMC5442220.
17: Mendes RE, Flamm RK, Farrell DJ, Sader HS, Jones RN. Telavancin activity tested against Gram-positive clinical isolates from European, Russian and Israeli hospitals (2011-2013) using a revised broth microdilution testing method: redefining the baseline activity of telavancin. J Chemother. 2016 Apr;28(2):83-8. doi: 10.1179/1973947815Y.0000000050. PubMed PMID: 26058844.
18: Jones RN, Flamm RK, Castanheira M, Sader HS, Smart JI, Mendes RE. Activity of telavancin against Gram-positive pathogens isolated from bone and joint infections in North American, Latin American, European and Asia-Pacific nations. Diagn Microbiol Infect Dis. 2017 Jun;88(2):184-187. doi: 10.1016/j.diagmicrobio.2017.03.003. Epub 2017 Mar 8. PubMed PMID: 28377166.
19: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500686/ PubMed PMID: 29999745.
20: Wenzler E, Rodvold KA. Telavancin: the long and winding road from discovery to food and drug administration approvals and future directions. Clin Infect Dis. 2015 Sep 15;61 Suppl 2:S38-47. doi: 10.1093/cid/civ522. Review. PubMed PMID: 26316557.

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